rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans is a chiral compound with a cyclopropane ring substituted with a naphthalene group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the naphthalene group: This step involves the substitution of a suitable precursor with a naphthalene derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a chiral ligand in asymmetric catalysis.
Biology: It may be used in studies of enzyme-substrate interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and may require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans can be compared with other similar compounds, such as:
rac-(1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: This compound has a phenyl group instead of a naphthalene group, which may affect its chemical reactivity and biological activity.
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-ol:
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of structural features, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1446486-67-4 |
---|---|
Molekularformel |
C13H14ClN |
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
(1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
KMWMHGPIBUFOLA-JHEYCYPBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=CC3=CC=CC=C32.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.